2-Methyl-6-(1H-pyrazol-4-yl)piperazine
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Overview
Description
2-Methyl-6-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that contains both a piperazine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1H-pyrazol-4-yl)piperazine typically involves the formation of the pyrazole ring followed by its attachment to the piperazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpiperazine with a pyrazole derivative under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings .
Scientific Research Applications
2-Methyl-6-(1H-pyrazol-4-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of compounds targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-pyrazol-4-yl)pyridine
- 4-Methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
2-Methyl-6-(1H-pyrazol-4-yl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a pyrazole ring allows for versatile chemical modifications, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-6-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-6-2-9-5-8(12-6)7-3-10-11-4-7/h3-4,6,8-9,12H,2,5H2,1H3,(H,10,11) |
InChI Key |
WPBKXSODQNHFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1)C2=CNN=C2 |
Origin of Product |
United States |
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